molecular formula C4H8OS B3333403 2-Propen-1-ol, 3-(methylthio)-, (E)- CAS No. 98264-38-1

2-Propen-1-ol, 3-(methylthio)-, (E)-

Cat. No.: B3333403
CAS No.: 98264-38-1
M. Wt: 104.17 g/mol
InChI Key: PNBKYJIFQHXTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propen-1-ol, 3-(methylthio)-, (E)- is an organic compound with the molecular formula C4H8OS It is a derivative of allyl alcohol, where a methylthio group is attached to the third carbon of the propen-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-ol, 3-(methylthio)-, (E)- typically involves the reaction of allyl alcohol with methylthiol in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired (E)-isomer. The reaction can be represented as follows:

CH2=CHCH2OH+CH3SHCH2=CHCH2SCH3+H2O\text{CH}_2=\text{CHCH}_2\text{OH} + \text{CH}_3\text{SH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{SCH}_3 + \text{H}_2\text{O} CH2​=CHCH2​OH+CH3​SH→CH2​=CHCH2​SCH3​+H2​O

Industrial Production Methods

In industrial settings, the production of 2-Propen-1-ol, 3-(methylthio)-, (E)- may involve more advanced techniques such as catalytic processes or continuous flow reactors to enhance yield and purity. The use of catalysts like palladium or platinum can facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-ol, 3-(methylthio)-, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propen-1-ol, 3-(methylthio)-, (E)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Propen-1-ol, 3-(methylthio)-, (E)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or disrupt cellular processes by modifying thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-ol, 3-phenyl-, (E)-:

    2-Propen-1-ol, 2-methyl-:

    3-Methyl-2-buten-1-ol: An unsaturated alcohol with a similar structure but different functional groups.

Uniqueness

2-Propen-1-ol, 3-(methylthio)-, (E)- is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

3-methylsulfanylprop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS/c1-6-4-2-3-5/h2,4-5H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBKYJIFQHXTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50760465
Record name 3-(Methylsulfanyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50760465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98264-38-1
Record name 3-(Methylsulfanyl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50760465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propen-1-ol, 3-(methylthio)-, (E)-
Reactant of Route 2
2-Propen-1-ol, 3-(methylthio)-, (E)-
Reactant of Route 3
Reactant of Route 3
2-Propen-1-ol, 3-(methylthio)-, (E)-
Reactant of Route 4
2-Propen-1-ol, 3-(methylthio)-, (E)-
Reactant of Route 5
2-Propen-1-ol, 3-(methylthio)-, (E)-
Reactant of Route 6
2-Propen-1-ol, 3-(methylthio)-, (E)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.